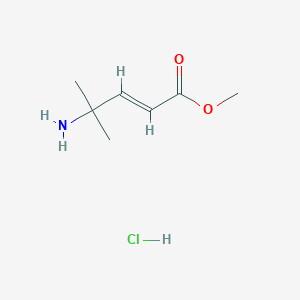
methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride is an organic compound with a unique structure that includes an amino group, a methyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride can be synthesized through the esterification of corresponding amino acids with methanol in the presence of trimethylchlorosilane . This method offers convenience, mild reaction conditions, and good to excellent yields. Another approach involves the use of dendrimeric intermediates in a one-pot reaction, which provides friendly reaction conditions and good yields .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale esterification processes using methanol and trimethylchlorosilane. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the amino and ester functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding carboxylic acids. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield carboxylic acids, while reduction reactions produce amines.
科学的研究の応用
Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, the compound is studied for its potential role in biochemical pathways and interactions with biological molecules. In medicine, it is investigated for its potential therapeutic effects and as a building block for drug development. Additionally, the compound has industrial applications in the production of specialty chemicals and materials .
作用機序
The mechanism of action of methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride can be compared with other similar compounds, such as amino acid methyl esters and β-amino acid derivatives. These compounds share structural similarities but differ in their functional groups and reactivity.
List of Similar Compounds:- Amino acid methyl esters
- β-Amino acid derivatives
- Piperidine derivatives
- Cyclodextrins
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
IUPAC Name |
methyl (E)-4-amino-4-methylpent-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5H,8H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQPMKYIAFJBM-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2949184.png)
![2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2949185.png)
![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2949186.png)

![4-[6-(Methoxymethyl)-2,2-dimethylmorpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2949188.png)

![3-allyl-2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949192.png)
![3-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2949194.png)
![N-(3-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2949196.png)




